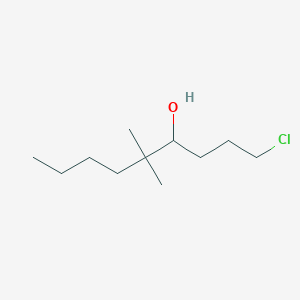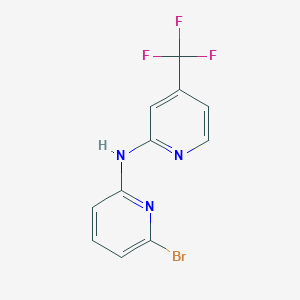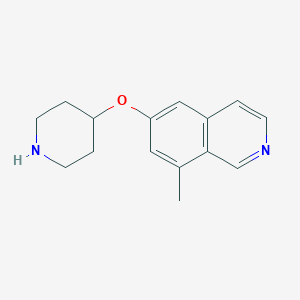
8-Methyl-6-piperidin-4-yloxyisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methyl-6-piperidin-4-yloxyisoquinoline is a heterocyclic compound that features both isoquinoline and piperidine moieties Isoquinoline is a nitrogen-containing aromatic compound, while piperidine is a six-membered ring containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-6-piperidin-4-yloxyisoquinoline typically involves the formation of the isoquinoline core followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the isoquinoline ring. Subsequent reactions introduce the piperidine group through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts, controlled reaction conditions, and purification steps such as crystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
8-Methyl-6-piperidin-4-yloxyisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the aromatic ring or the piperidine moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the isoquinoline or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Aplicaciones Científicas De Investigación
8-Methyl-6-piperidin-4-yloxyisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study the interactions of isoquinoline and piperidine derivatives with biological systems.
Industry: The compound may be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 8-Methyl-6-piperidin-4-yloxyisoquinoline involves its interaction with specific molecular targets in biological systems. The isoquinoline moiety can interact with various enzymes and receptors, while the piperidine group may enhance the compound’s binding affinity and selectivity. These interactions can modulate biological pathways and result in specific pharmacological effects.
Comparación Con Compuestos Similares
Similar Compounds
8-Methyl-6-piperidin-4-yloxyquinoline: Similar structure but with a quinoline core instead of isoquinoline.
6-Piperidin-4-yloxyisoquinoline: Lacks the methyl group at the 8-position.
8-Methylisoquinoline: Lacks the piperidine moiety.
Uniqueness
8-Methyl-6-piperidin-4-yloxyisoquinoline is unique due to the presence of both isoquinoline and piperidine moieties, which confer distinct chemical and biological properties. The combination of these two functional groups can result in enhanced pharmacological activity and selectivity compared to similar compounds.
Propiedades
Fórmula molecular |
C15H18N2O |
|---|---|
Peso molecular |
242.32 g/mol |
Nombre IUPAC |
8-methyl-6-piperidin-4-yloxyisoquinoline |
InChI |
InChI=1S/C15H18N2O/c1-11-8-14(18-13-3-6-16-7-4-13)9-12-2-5-17-10-15(11)12/h2,5,8-10,13,16H,3-4,6-7H2,1H3 |
Clave InChI |
MDMPKHNPBLZIPR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC2=C1C=NC=C2)OC3CCNCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


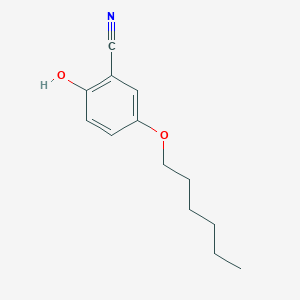
![5-(1-methylpyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13870374.png)
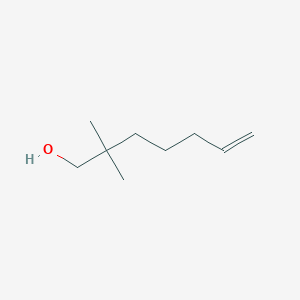
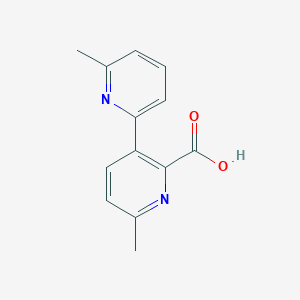
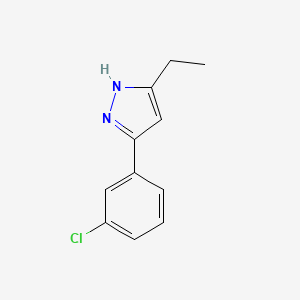
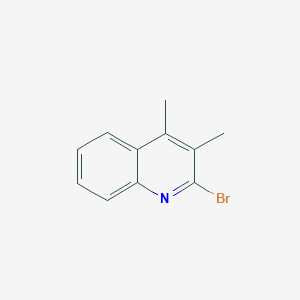
![3-[(3,4-diaminophenoxy)methyl]Benzonitrile](/img/structure/B13870394.png)
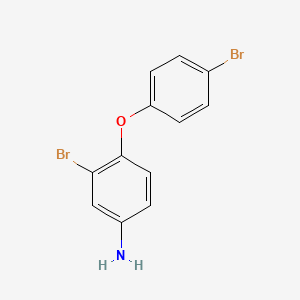
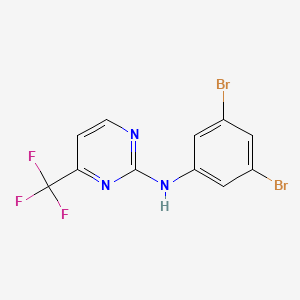
![2-[2-Methoxy-4-(4-methylpiperazin-1-yl)anilino]-7-(3-methoxyphenyl)thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13870413.png)

